Methyl 3-(2-methoxyphenyl)acrylate
Overview
Description
Methyl 3-(2-methoxyphenyl)acrylate is an organic compound with the molecular formula C11H12O3. It is an ester derived from methoxyphenylacrylic acid and methanol. This compound is known for its applications in various fields, including organic synthesis and material science. It is characterized by its aromatic structure, which includes a methoxy group attached to the phenyl ring, and an acrylate moiety.
Mechanism of Action
- Methyl 3-(2-methoxyphenyl)acrylate is an ester compound. Its mode of action may involve:
Mode of Action
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-(2-methoxyphenyl)acrylate can be synthesized through several methods. One common method involves the esterification of 2-methoxycinnamic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically requires heating under reflux conditions for several hours to achieve a high yield .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(2-methoxyphenyl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acrylate moiety to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield methoxyphenylacetic acid, while reduction can produce methoxyphenylethanol .
Scientific Research Applications
Methyl 3-(2-methoxyphenyl)acrylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is utilized in the production of polymers, coatings, and adhesives due to its reactive acrylate group
Comparison with Similar Compounds
Methyl 3-(2-hydroxyphenyl)acrylate: Similar structure but with a hydroxyl group instead of a methoxy group.
Methyl 3-(4-methoxyphenyl)acrylate: The methoxy group is positioned differently on the phenyl ring.
Ethyl 3-(2-methoxyphenyl)acrylate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness: Methyl 3-(2-methoxyphenyl)acrylate is unique due to the specific positioning of the methoxy group, which can significantly influence its chemical reactivity and physical properties. This positioning can affect the compound’s ability to participate in specific reactions and its overall stability .
Properties
IUPAC Name |
methyl (E)-3-(2-methoxyphenyl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-13-10-6-4-3-5-9(10)7-8-11(12)14-2/h3-8H,1-2H3/b8-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCMNDLLGEGVMQQ-BQYQJAHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901257958 | |
Record name | Methyl (2E)-3-(2-methoxyphenyl)-2-propenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901257958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98288-15-4 | |
Record name | Methyl (2E)-3-(2-methoxyphenyl)-2-propenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98288-15-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl (2E)-3-(2-methoxyphenyl)-2-propenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901257958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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